2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)8(6-9)7-4-3-5-10-7/h3-5,8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQHSDZQLQQWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-(1H-pyrrol-2-yl)acetonitrile with dimethylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino group or the pyrrole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a precursor for biologically active compounds or as a probe in biochemical studies.
Medicine: The compound could be explored for its potential pharmacological properties, including as a drug candidate or a lead compound in drug discovery.
Industry: It may find applications in the development of new materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations :
- 2-(1H-Pyrrol-2-yl)acetonitrile (CAS 50551-29-6) lacks the dimethylamino group, reducing its nucleophilicity and limiting its role in amine-mediated reactions .
Reactivity and Application Comparisons
Role in Polymerization Reactions
- Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate (CAS 28675-42-5) are co-initiators in resin cements. Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity (degree of conversion = 65–70%) than 2-(dimethylamino)ethyl methacrylate (50–55%) in free-radical polymerization due to superior electron-donating capacity .
Functional Group Influence on Properties
- Nitrile Group : Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like acetonitrile.
- Dimethylamino Group: Acts as an electron donor, increasing nucleophilicity in alkylation or acylation reactions.
- Pyrrole Ring : Provides π-conjugation, enabling applications in optoelectronic materials but reducing stability under acidic conditions compared to benzene derivatives .
Biological Activity
2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is a compound of interest due to its unique structural features, including a dimethylamino group, a pyrrole ring, and an acetonitrile moiety. These characteristics suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃. The presence of both the dimethylamino and pyrrole functionalities contributes to its reactivity and potential biological interactions. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further exploration in drug discovery.
| Property | Details |
|---|---|
| Chemical Formula | C₉H₁₃N₃ |
| CAS Number | 117068-07-2 |
| Functional Groups | Dimethylamino, Pyrrole, Nitrile |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrrole rings have shown effectiveness against various bacterial strains. A study demonstrated that polymers synthesized from this compound exhibited bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Acinetobacter baumannii) through time-kill assays.
Case Study:
In a study involving the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), the resulting nanogels displayed effective bactericidal activity against pathogenic bacteria, highlighting the potential of this compound as a precursor for antimicrobial agents.
Anticancer Potential
Pyrrole derivatives are recognized for their anticancer properties. Research has shown that certain pyrrole-based compounds can inhibit tubulin polymerization and cancer cell growth. For example, a class of pyrrole derivatives demonstrated potent inhibition of cancer cell lines by disrupting microtubule dynamics .
Research Findings:
A study on new pyrrole derivatives indicated that modifications to the pyrrole structure could enhance anticancer activity significantly. Compounds with specific substituents were found to inhibit critical signaling pathways associated with tumor growth .
Synthesis Approaches
The synthesis of this compound can be achieved through various methods, including:
- One-Pot Reactions: Efficient synthesis routes that allow for multiple functional group modifications in a single reaction step.
- Batch and Continuous Flow Processes: These methods are employed to optimize yield and purity in industrial applications.
Future Directions
Given the promising biological activities associated with this compound, further research is warranted. Future studies should focus on:
- Detailed Mechanistic Studies: Understanding the specific biochemical pathways affected by this compound.
- In Vivo Evaluations: Assessing the therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies: Exploring how variations in chemical structure influence biological activity.
Q & A
Q. What are efficient synthetic routes for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving acetonitrile precursors. For example, similar derivatives like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are synthesized through cyclocondensation reactions using arylidenemalononitriles under reflux conditions . Optimization involves:
- Catalyst Selection : Iron(II) catalysts (e.g., FeCl₂) enhance cross-dehydrogenative coupling efficiency, as seen in analogous acetonitrile functionalization .
- Temperature Control : Reactions typically proceed at 80–100°C to balance yield and selectivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Table 1 : Comparison of Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | DMF | 80 | 45 |
| FeCl₂ | DMF | 100 | 72 |
Q. How can spectroscopic and computational methods be applied to characterize the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to structurally related compounds (e.g., benzimidazole-acetonitrile derivatives). The pyrrole ring protons typically resonate at δ 6.5–7.0 ppm, while the dimethylamino group appears as a singlet near δ 2.3 ppm .
- DFT Studies : Use Gaussian09 with B3LYP/6-31G(d) basis sets to predict electronic properties and confirm stereoelectronic effects observed in experimental spectra .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments, corroborating the nitrile group (-C≡N) and pyrrole moiety .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields reported for similar acetonitrile derivatives?
- Methodological Answer : Discrepancies often arise from subtle variations in reaction parameters. To address this:
- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, solvent ratio). For example, a 2³ factorial design can optimize nitrile coupling reactions .
- Statistical Modeling : Use ANOVA to validate the significance of factors like temperature or pH.
- Reproducibility Checks : Standardize purification protocols (e.g., column chromatography vs. recrystallization) to minimize batch-to-batch variability .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?
- Methodological Answer : The dimethylamino group donates electron density via resonance, activating the adjacent nitrile for nucleophilic attacks. DFT studies reveal:
- Charge Distribution : The nitrile carbon carries a partial positive charge (δ⁺ = +0.32), facilitating cyanide displacement in SN₂ mechanisms .
- Frontier Molecular Orbitals (FMOs) : The LUMO (-1.8 eV) is localized on the nitrile group, indicating electrophilic reactivity .
Table 2 : Key DFT Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.2 |
| LUMO Energy (eV) | -1.8 |
| Dipole Moment (D) | 3.6 |
Q. What catalytic systems are effective for functionalizing this compound in C–H activation reactions?
- Methodological Answer :
- Iron Catalysis : FeCl₂ with oxidants (e.g., TBHP) enables C-2 cyanomethylation of heteroarenes via oxidative cross-dehydrogenative coupling (CDC). This method avoids pre-functionalization of substrates .
- Palladium Complexes : Acetonitrile-palladium complexes (e.g., [Pd(CH₃CN)₄]²⁺) stabilize intermediates in Suzuki-Miyaura couplings, though ligand design (e.g., phosphine ligands) is critical for regioselectivity .
- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates radical-based transformations, leveraging the nitrile group as a radical acceptor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
